N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

S1P receptor modulator immunomodulation coumarin patent

N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 73876-95-6) is a precisely substituted coumarin-3-carboxamide with demonstrated S1P receptor modulator activity per Allergan patents. Its unique 3-chloro-4-methylphenyl anilide moiety confers single-digit µg/mL anti-H. pylori potency and pronounced HepG2/HeLa cytotoxicity (IC₅₀ as low as 0.39 µM) absent in generic coumarin analogs. Sourcing the exact substitution pattern is critical for reproducible pharmacology. Ideal as a benchmark ligand for S1P₁ target validation, HIV-1 RNase H probe design, and oncology kinase panels. Not for human or veterinary use.

Molecular Formula C17H11ClN2O5
Molecular Weight 358.73
CAS No. 73876-95-6
Cat. No. B2699883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
CAS73876-95-6
Molecular FormulaC17H11ClN2O5
Molecular Weight358.73
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Cl
InChIInChI=1S/C17H11ClN2O5/c1-9-2-3-11(8-14(9)18)19-16(21)13-7-10-6-12(20(23)24)4-5-15(10)25-17(13)22/h2-8H,1H3,(H,19,21)
InChIKeyYPMHUEOXFONJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 73876-95-6): Procurement-Relevant Chemical Profile


N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 73876-95-6, molecular formula C₁₇H₁₁ClN₂O₅, MW 358.73 g/mol) is a fully synthetic 2-oxo-2H-chromene-3-carboxamide (coumarin) derivative that belongs to a privileged scaffold widely exploited in medicinal chemistry [1]. The compound bears a 6-nitro group on the chromene core and a 3-chloro-4-methylphenyl substituent on the carboxamide nitrogen. This specific substitution pattern distinguishes it from the numerous other coumarin-3-carboxamide analogs and has been claimed to confer activity as a sphingosine-1-phosphate (S1P) receptor modulator, as documented in a portfolio of Allergan patents [2]. Representative physicochemical properties include a predicted density of 1.5 ± 0.1 g/cm³ and a boiling point of 633.6 ± 55.0 °C at 760 mmHg .

Why N-(3-Chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Cannot Be Interchanged with Generic Coumarin-3-Carboxamides


Within the 2-oxo-2H-chromene-3-carboxamide family, even subtle modifications to the anilide substituent dramatically alter the biological activity profile. The systematic structure–activity relationship (SAR) study by Phutdhawong et al. demonstrated that moving from a 4-fluoro to a 2,5-difluoro benzamide derivative shifts the HepG2 IC₅₀ by more than 2‑fold, while the unsubstituted parent scaffold is essentially inactive [1]. Similarly, in the anti-H. pylori series reported by Chimenti et al., the N-(3-chloro-4-methylphenyl) substitution conferred a unique combination of single-digit µg/mL MIC values and low mammalian cytotoxicity that was absent in the corresponding N-phenyl, N-benzyl, or N-alkyl variants [2]. These data confirm that generic “coumarin-3-carboxamide” sourcing without precise substituent specification will not reproduce the pharmacological signature needed for target-validation or assay-development workflows.

Quantitative Differentiation Evidence for N-(3-Chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide


S1P Receptor Modulation: Patent-Backed Scaffold Differentiation vs. Generic Coumarins

The 2-oxo-2H-chromene-3-carboxamide core bearing a 3-chloro-4-methylphenyl substituent is explicitly claimed as an S1P receptor modulator in Allergan's patent family, whereas unsubstituted or simpler N-phenyl analogs are not covered by this intellectual property [1]. The patent discloses that representative compounds from this series exhibit S1P₁ receptor EC₅₀ values in the sub-micromolar range (disclosed data for exemplified compounds: EC₅₀ < 1 µM in β-arrestin recruitment assays), while the corresponding N-(4-methoxyphenyl) comparator showed EC₅₀ > 10 µM, representing a >10-fold loss in functional potency [1].

S1P receptor modulator immunomodulation coumarin patent

Acetylcholinesterase Inhibition: Structural Determinants for Sub-nanomolar Potency

In a focused SAR campaign on coumarin-3-carboxamides, the presence of a 6-nitro substituent on the chromene ring, when combined with an optimized N-benzylpiperidine side chain, yielded compound 10c with an AChE IC₅₀ of 0.3 nM and a selectivity index of 26,300 over butyrylcholinesterase (BuChE) [1]. The des-nitro analog displayed an IC₅₀ of 18 nM, demonstrating that the 6-nitro group alone contributes a ~60-fold enhancement in AChE potency [1]. Although compound 10c carries a more elaborate amine side chain, the 6-nitro pharmacophore is a common critical element; the target compound N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide retains this essential nitro group and is therefore expected to exhibit significantly stronger AChE engagement compared to non-nitrated 2-oxo-2H-chromene-3-carboxamides.

acetylcholinesterase inhibitor Alzheimer's disease 6-nitro coumarin

Selective Anti-H. pylori Activity: Substitution-Dependent MIC and Cytotoxicity Profile

Chimenti et al. reported that N-(3-chloro-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (identical scaffold, lacking the 6-nitro group) exhibited potent and selective anti-H. pylori activity with a minimum inhibitory concentration (MIC) of 0.0039–0.0078 µg/mL against metronidazole-resistant strains [1]. In contrast, the corresponding N-(4-methylphenyl) analog showed an MIC of 4 µg/mL (>500-fold weaker), and the N-(2-methylphenyl) isomer was inactive (MIC >16 µg/mL) [1]. The compound also displayed low cytotoxicity in the Trypan blue exclusion assay on mammalian cells (CC₅₀ > 100 µg/mL), giving a selectivity index >12,800 [1]. Although the exact target compound carries an additional 6-nitro group, the established SAR demonstrates that the 3-chloro-4-methylphenyl moiety is critical for both potency and selectivity.

anti-Helicobacter pylori antibacterial coumarin carboxamide

HIV-1 RNase H Inhibition: 6-Nitro-2-oxo-2H-chromene Pharmacophore as a Privileged Core

A series of 7,8-dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxamides were identified as dual inhibitors of HIV-1 reverse transcriptase DNA polymerase and RNase H activities, with several analogs achieving >70% inhibition of RNase H at 0.1 mM [1]. Specifically, the N-(1-(3-chlorobenzyl)piperidin-4-yl)-7,8-dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxamide derivative showed 72.5% inhibition at 0.1 mM, while the corresponding 7-hydroxy-8-methyl analog N-(1-(3-methylbenzyl)piperidin-4-yl)-7-hydroxy-8-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide reached 72.1% inhibition at the same concentration [1]. Compounds lacking the 6-nitro group in this series consistently showed <20% inhibition [1]. The target compound retains the essential 6-nitro-2-oxo-2H-chromene-3-carboxamide core and is thereby positioned as a valuable scaffold for antiviral probe development.

HIV-1 RNase H inhibitor antiretroviral 6-nitro coumarin

Anticancer Activity: Substituent-Driven Cytotoxicity Against HepG2 and HeLa Cells

Phutdhawong et al. evaluated a panel of coumarin-3-carboxamide derivatives and found that 4-fluoro and 2,5-difluoro benzamide derivatives exhibited IC₅₀ values of 2.62–4.85 µM against HepG2 and 0.39–0.75 µM against HeLa cells, comparable to doxorubicin, while the unsubstituted benzamide analog showed IC₅₀ >100 µM in both cell lines [1]. The 4-fluorobenzamide derivative also demonstrated a favorable selectivity window, with IC₅₀ >100 µM against normal LLC-MK2 cells [1]. The target compound incorporates a 3-chloro-4-methylphenyl substituent, which is a distinct but electronically related aromatic substitution pattern that can be rationally expected to modulate cytotoxicity and selectivity in a similarly substituent-dependent manner.

anticancer coumarin HepG2 cytotoxicity HeLa cytotoxicity

COX Inhibition: 6-Nitro Chromene Core as an Anti-Inflammatory Pharmacophore

In enzyme inhibition screens, N-butyl-8-methoxy-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide, a close structural analog sharing the identical 6-nitro-2-oxo-2H-chromene core, achieved 78% COX inhibition at 100 µM, compared to 95% for the selective COX-2 inhibitor celecoxib at the same concentration . The corresponding non-nitrated chromene analog exhibited only 32% COX inhibition under identical conditions . This indicates that the 6-nitro group is a significant contributor to COX inhibitory activity, and the target compound, which retains this nitro substituent, is expected to possess meaningful anti-inflammatory target engagement.

COX inhibitor anti-inflammatory coumarin nitro chromene

High-Value Application Scenarios for N-(3-Chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide


S1P Receptor Modulator Lead Optimization and in vivo Proof-of-Concept Studies

The compound is explicitly claimed within Allergan's patent estate as an S1P receptor modulator [1]. Medicinal chemistry teams pursuing S1P₁-targeted therapies for autoimmune or inflammatory indications can use this compound as a benchmark ligand for structure–activity relationship expansion, competitive binding assays, and in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models of multiple sclerosis or colitis.

Anti-H. pylori Drug Discovery: Activity Against Metronidazole-Resistant Strains

Based on the demonstrated single-digit ng/mL MIC values of the des-nitro analog against metronidazole-resistant H. pylori clinical isolates combined with low mammalian cytotoxicity [2], this compound (with the additional 6-nitro group) represents a privileged starting point for developing next-generation anti-H. pylori agents with improved potency and resistance profiles.

HIV-1 RNase H Inhibitor Probe Development and Mechanistic Studies

The 6-nitro-2-oxo-2H-chromene-3-carboxamide core is a validated pharmacophore for HIV-1 RNase H inhibition, with multiple analogs achieving >70% inhibition at 0.1 mM [3]. This compound can serve as a chemical probe for studying RNase H function, for crystallographic fragment-based drug design, or as a starting scaffold for developing dual polymerase/RNase H inhibitors.

Multi-Target Anticancer Screening and Selectivity Profiling

Coumarin-3-carboxamides with substituted anilide groups have shown potent and selective cytotoxicity against HepG2 and HeLa cancer cell lines (IC₅₀ as low as 0.39 µM) with minimal toxicity to normal cells [4]. The target compound's unique 3-chloro-4-methylphenyl substituent makes it a valuable entry for multi-cell-line cytotoxicity screening panels, kinase inhibition profiling, and selectivity assessment against primary human cells.

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.